N,N-Dimethyl-3-(1-piperazinyl)benzamide 2HCl
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Overview
Description
N,N-Dimethyl-3-(1-piperazinyl)benzamide 2HCl is a chemical compound with the molecular formula C13H20Cl2N2O It is a derivative of benzamide, featuring a piperazine ring substituted at the 3-position of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(1-piperazinyl)benzamide 2HCl typically involves the reaction of 3-(1-piperazinyl)benzoic acid with N,N-dimethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(1-piperazinyl)benzamide 2HCl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The piperazine ring and benzamide moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-Dimethyl-3-(1-piperazinyl)benzamide 2HCl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(1-piperazinyl)benzamide 2HCl involves its interaction with specific molecular targets. The piperazine ring and benzamide moiety can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-(1-Piperazinyl)benzamide: A similar compound with a piperazine ring but lacking the N,N-dimethyl substitution.
N,N-Dimethylbenzamide: A simpler derivative without the piperazine ring.
Uniqueness
N,N-Dimethyl-3-(1-piperazinyl)benzamide 2HCl is unique due to the presence of both the piperazine ring and the N,N-dimethyl substitution. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H21Cl2N3O |
---|---|
Molecular Weight |
306.23 g/mol |
IUPAC Name |
N,N-dimethyl-3-piperazin-1-ylbenzamide;dihydrochloride |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-15(2)13(17)11-4-3-5-12(10-11)16-8-6-14-7-9-16;;/h3-5,10,14H,6-9H2,1-2H3;2*1H |
InChI Key |
GECZMJCEBBGJBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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